molecular formula C30H23N3O4 B303083 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide

Katalognummer B303083
Molekulargewicht: 489.5 g/mol
InChI-Schlüssel: XZVLVDPUVGLNQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide, commonly known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme is essential for the activation of the ubiquitin-like protein NEDD8, which plays a critical role in the regulation of protein degradation pathways. MLN4924 has been shown to have potent anti-tumor activity in preclinical models, and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Wirkmechanismus

MLN4924 exerts its anti-tumor activity by inhibiting the 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide enzyme, which is essential for the activation of NEDD8. NEDD8 conjugation plays a critical role in the regulation of protein degradation pathways, particularly the ubiquitin-proteasome system. By inhibiting 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide, MLN4924 prevents the activation of NEDD8 and disrupts the function of the ubiquitin-proteasome system, leading to the accumulation of misfolded and damaged proteins and ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to have a number of biochemical and physiological effects in cancer cells. It induces G2/M cell cycle arrest, activates the DNA damage response pathway, and promotes the accumulation of ubiquitinated proteins. It also induces apoptosis through both intrinsic and extrinsic pathways, and has been shown to inhibit angiogenesis in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of MLN4924 is its potent anti-tumor activity, which has been demonstrated in a variety of preclinical models. It also has the potential to enhance the activity of other anti-cancer agents, making it a promising candidate for combination therapy. However, MLN4924 has some limitations for lab experiments, including its relatively short half-life and the potential for off-target effects.

Zukünftige Richtungen

There are a number of future directions for research on MLN4924. One area of interest is the development of more potent and selective 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide inhibitors, which could improve the therapeutic index of MLN4924 and reduce the potential for off-target effects. Another area of interest is the identification of biomarkers that could predict response to MLN4924, which could help guide patient selection for clinical trials. Additionally, there is interest in exploring the potential of MLN4924 in combination with other anti-cancer agents, particularly immunotherapies. Finally, there is ongoing research to better understand the mechanisms of resistance to MLN4924, which could help guide the development of strategies to overcome resistance and improve clinical outcomes.

Synthesemethoden

The synthesis of MLN4924 involves a multi-step process that begins with the reaction of 2-methylbenzoic acid with phosgene to form 2-methylbenzoyl chloride. This intermediate is then reacted with 5-nitrophthalic anhydride to form the corresponding acid chloride, which is subsequently reacted with 2-methylphenylamine to form the final product, MLN4924.

Wissenschaftliche Forschungsanwendungen

MLN4924 has been extensively studied in preclinical models of cancer, and has been shown to have potent anti-tumor activity in a variety of cell lines and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in xenograft models. MLN4924 has also been shown to enhance the activity of other anti-cancer agents, such as cisplatin and gemcitabine.

Eigenschaften

Produktname

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide

Molekularformel

C30H23N3O4

Molekulargewicht

489.5 g/mol

IUPAC-Name

5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(2-methylphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C30H23N3O4/c1-18-9-3-7-13-25(18)31-27(34)20-15-21(28(35)32-26-14-8-4-10-19(26)2)17-22(16-20)33-29(36)23-11-5-6-12-24(23)30(33)37/h3-17H,1-2H3,(H,31,34)(H,32,35)

InChI-Schlüssel

XZVLVDPUVGLNQQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC=C5C

Kanonische SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC=C5C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.